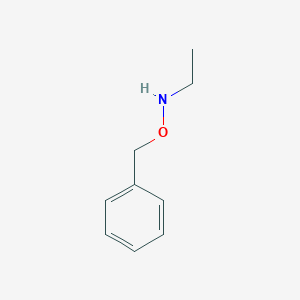

(benzyloxy)(ethyl)amine

Description

Context within Hydroxylamine (B1172632) Chemistry

Hydroxylamine (NH₂OH) is an inorganic compound that serves as the parent structure for a large class of derivatives where one or more hydrogen atoms are replaced by organic groups. wikipedia.org The substitution on the oxygen atom leads to O-substituted hydroxylamines, while substitution on the nitrogen atom results in N-substituted or N,N-disubstituted hydroxylamines. mdpi.com Trisubstituted hydroxylamines, which are substituted at both nitrogen and oxygen, are also significant. researchgate.netnih.gov (Benzyloxy)(ethyl)amine falls into the category of an N,O-disubstituted hydroxylamine. These compounds are characterized by the N-O bond, which is relatively weak and dictates much of their chemical reactivity. mdpi.com The chemistry of hydroxylamines is rich and diverse, with applications ranging from the synthesis of polymers to their use as reagents in organic transformations. chimia.chrsc.org

Significance in Modern Organic Synthesis as Key Intermediates

O-Alkylhydroxylamines, including this compound, are valuable intermediates in modern organic synthesis. nih.gov Their utility stems from their ability to participate in a variety of chemical reactions to form new carbon-nitrogen, nitrogen-nitrogen, oxygen-nitrogen, and sulfur-nitrogen bonds. rsc.org They are often employed in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. For instance, N-benzylhydroxylamine is a key intermediate in the synthesis of the antiplatelet agent Ticagrelor. mdpi.com The versatility of these compounds makes them important building blocks for creating diverse molecular architectures. mdpi.com

Overview of Research Trajectories in Substituted Hydroxylamines

Recent research on substituted hydroxylamines has focused on several key areas. There is a continuous effort to develop new and more efficient synthetic methods for their preparation. mdpi.com This includes the use of transition-metal catalysts to facilitate their formation. rsc.org Another significant research direction is the exploration of their reactivity, particularly the cleavage of the N-O bond to generate reactive intermediates like nitrenes. mdpi.comnih.gov These intermediates can then undergo a variety of transformations to construct complex nitrogen-containing heterocycles. mdpi.com Furthermore, there is growing interest in the application of substituted hydroxylamines in medicinal chemistry, where they can act as bioisosteres for other functional groups to modulate the properties of drug candidates. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-phenylmethoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-10-11-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUESULCDVWCTSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291023 | |

| Record name | Ethanamine, N-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19207-59-1 | |

| Record name | Ethanamine, N-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (benzyloxy)(ethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties and Structural Analysis of Benzyloxy Ethyl Amine

(Benzyloxy)(ethyl)amine is an organic compound with the chemical formula C₉H₁₃NO. chemicalbook.combiosynth.comnih.gov

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | chemicalbook.combiosynth.comnih.gov |

| Molecular Weight | 151.21 g/mol | biosynth.comchemscene.com |

| Boiling Point | 240.6°C at 760mmHg | chemicalbook.com |

| Density | 1.016 g/cm³ | chemicalbook.com |

| Flash Point | 84.9°C | chemicalbook.com |

| Physical State | Oil | chemicalbook.com |

| Color | Colorless to Pale Yellow | chemicalbook.com |

| Solubility | Chloroform (Slightly), DMSO (Slightly) | chemicalbook.com |

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the ethyl group (a triplet and a quartet), the benzylic methylene (B1212753) protons (a singlet), and the aromatic protons of the benzyl (B1604629) group.

¹³C NMR: The carbon NMR spectrum would display resonances for the two carbons of the ethyl group, the benzylic carbon, and the carbons of the phenyl ring.

IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for C-H stretching of the alkyl and aromatic groups, C-O stretching of the ether linkage, and N-H bending of the secondary amine. nih.gov

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of ethyl, benzyl, or other fragments.

Synthesis and Manufacturing Processes

The synthesis of O-alkylhydroxylamines like (benzyloxy)(ethyl)amine can be achieved through various methods. A common approach involves the O-alkylation of a protected hydroxylamine (B1172632) derivative, followed by deprotection.

One general and widely used method is a modification of the Gabriel synthesis. mcmaster.ca This involves the reaction of an appropriate alkyl halide with N-hydroxyphthalimide, followed by hydrazinolysis to release the desired O-alkylhydroxylamine. nih.govbrynmawr.edu A one-pot procedure for the preparation of O-benzyl hydroxylamine derivatives utilizes the O-benzylation of N-hydroxyurethane with benzyl (B1604629) halides in the presence of a base, followed by hydrolysis. arabjchem.org

Another synthetic strategy is the Mitsunobu reaction, where an alcohol is reacted with N-hydroxysuccinimide in the presence of a phosphine (B1218219) and an azodicarboxylate to form the O-alkylated product. acs.org Subsequent removal of the succinimide (B58015) protecting group yields the O-alkylhydroxylamine. acs.org

The reduction of oximes is another route to access N,O-disubstituted hydroxylamines. mdpi.com For example, the catalytic transfer hydrogenation of oximes using iridium complexes has been shown to produce N-alkoxy amines. rsc.org

Chemical Reactivity and Derivative Formation

Reactivity of the N-O Bond

The N-O bond in hydroxylamine (B1172632) derivatives is relatively weak and can be cleaved under various conditions to generate reactive intermediates. mdpi.com This cleavage can be induced by transition metals, leading to the formation of metallonitrenes, which can then participate in a range of synthetic transformations, including C-H amination to form N-heterocycles. frontiersin.org The cleavage of the N-O bond is a key step in many reactions that utilize hydroxylamine derivatives as aminating agents. nih.govthieme-connect.de

Reactions at the Nitrogen Atom

The nitrogen atom in this compound is a nucleophilic center and can undergo reactions typical of secondary amines, such as acylation and alkylation. For instance, it can react with acyl chlorides or anhydrides to form the corresponding N-acyl derivatives (hydroxamic acids). acs.org Alkylation with alkyl halides would lead to the formation of trisubstituted hydroxylamines.

Use in the Synthesis of More Complex Molecules

This compound can serve as a building block for the synthesis of more elaborate molecular structures. For example, N-substituted hydroxylamines can undergo Michael addition to α,β-unsaturated esters to form isoxazolidin-5-ones, which are precursors to β-amino acids. conicet.gov.ar The ability to introduce the N-O moiety and then transform it into other functional groups makes these compounds valuable synthetic intermediates. mdpi.com

Applications in Organic Synthesis

As a Reagent and Building Block

These compounds are used as reagents for the introduction of the -N(Et)OCH₂Ph group into molecules. They can also serve as building blocks, where the entire molecular skeleton is incorporated into a larger target molecule. Their application is particularly notable in the construction of nitrogen-containing compounds. mdpi.com

Role in the Formation of Specific Functional Groups

O-Alkylhydroxylamines are instrumental in the synthesis of various functional groups. They are precursors to oximes through reaction with aldehydes and ketones. wikipedia.org As mentioned earlier, they are key for synthesizing β-amino acids via isoxazolidinone intermediates. conicet.gov.ar Furthermore, their role in forming N-heterocycles through transition-metal-catalyzed C-H amination is a significant area of research. mdpi.com

Examples of Application in Target Molecule Synthesis

While specific examples detailing the use of this compound in the synthesis of a named target molecule are not prevalent in the searched literature, the broader class of O-alkylhydroxylamines has been used extensively. For instance, O-benzylhydroxylamine has been investigated as a potent inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), a target for cancer immunotherapy. nih.govbrynmawr.edu This highlights the potential for such compounds to be incorporated into medicinally relevant scaffolds.

Analytical Methods

Chromatographic Methods

Gas-liquid chromatography (GLC) and high-performance liquid chromatography (HPLC) are common methods for the separation and analysis of O-alkylhydroxylamines. taylorfrancis.comevitachem.com These techniques are essential for monitoring reaction progress, assessing purity, and isolating the desired products. For GLC analysis, derivatization to more volatile compounds may be necessary. taylorfrancis.com

Spectroscopic Methods

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for the structural elucidation and characterization of this compound and its reaction products. nih.govevitachem.com These techniques provide detailed information about the molecular structure, functional groups, and molecular weight of the compound.

Conclusion

(Benzyloxy)(ethyl)amine, as a representative of the N,O-disubstituted hydroxylamine (B1172632) class, is a compound of significant interest in organic chemistry. Its unique reactivity, centered around the N-O bond and the secondary amine, makes it a valuable intermediate for the synthesis of a wide range of organic molecules, including those with potential biological activity. Ongoing research continues to uncover new synthetic methodologies and applications for this versatile class of compounds, ensuring their continued importance in the field of chemical synthesis.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing (benzyloxy)(ethyl)amine with high purity?

- Methodology : A common approach involves coupling benzyloxy groups with ethylamine derivatives. For example, benzyl chloroformate can react with ethylamine in tetrahydrofuran (THF) at 0°C, followed by extraction with ethyl acetate and purification via silica-gel chromatography (hexane/ethyl acetate gradients) . Reductive amination or catalytic hydrogenolysis of benzyl-protected intermediates (e.g., using Pd/C) is also effective for deprotection without compromising the ethylamine backbone .

Q. How can the structure of this compound be confirmed experimentally?

- Methodology : Combine spectroscopic techniques:

- 1H/13C NMR : Identify characteristic shifts for the benzyloxy group (δ ~4.5–5.0 ppm for OCH2Ph) and ethylamine protons (δ ~2.6–3.1 ppm for NH2) .

- IR Spectroscopy : Detect N–H stretching (~3300 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 271.25 for related benzyloxyethylamines) and fragmentation patterns .

Q. What factors influence the stability of this compound under storage or reaction conditions?

- Methodology : Stability is pH- and solvent-dependent. In acidic conditions, the benzyloxy group may undergo hydrolysis. Use inert atmospheres (N2/Ar) and anhydrous solvents (e.g., THF, DCM) to prevent degradation. Monitor purity via HPLC with UV detection at 254 nm, as described for analogous amines .

Advanced Research Questions

Q. How does this compound participate in deamination reactions, and what is its functional group compatibility?

- Methodology : The benzyloxy group acts as a directing/protecting moiety. Under mild conditions (room temperature, THF), it facilitates deamination via intermediates like primary isodiazene, enabling selective conversion of primary amines to alkanes. Compatibility with pharmaceuticals, amino acids, and sugars has been demonstrated (e.g., β-glucosamine deamination with retention of anomeric purity) . For mechanistic studies, use isotopic labeling (e.g., 15N) and monitor reaction kinetics via LC-MS.

Q. Can computational methods (e.g., DFT) predict the electronic properties of this compound derivatives?

- Methodology : Yes. Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level can model charge distribution, frontier molecular orbitals, and Hirshfeld surfaces. For example, studies on analogous benzylidene amines reveal intramolecular hydrogen bonding and π-π interactions influencing stability . Validate computational results with experimental XRD data (e.g., bond lengths <1.5 Å for C–O–C) .

Q. How to resolve contradictions in spectroscopic data for this compound derivatives?

- Methodology : Cross-validate using complementary techniques:

- X-ray Crystallography : Resolve ambiguities in NMR assignments (e.g., distinguishing rotational isomers) .

- 2D NMR (COSY, HSQC) : Map proton-proton coupling and carbon-proton correlations .

- Dynamic HPLC : Detect conformational changes under varying temperatures .

Q. What strategies enable selective removal of the benzyloxy group while retaining the ethylamine functionality?

- Methodology : Catalytic hydrogenolysis (H2, Pd/C) selectively cleaves benzyl ethers without reducing ethylamine. For acid-sensitive substrates, use Lewis acids (e.g., BCl3) in DCM at –78°C . Monitor reaction progress via TLC (Rf shift from 0.6 to 0.2 in ethyl acetate/hexane).

Q. How does this compound interact with biomolecules in late-stage functionalization?

- Methodology : Its low steric hindrance allows insertion into complex scaffolds. For example, coupling with carbamates (e.g., 4-nitrophenyl chloroformate) generates urea derivatives, which are valuable in drug discovery. Assess biocompatibility via in vitro assays (e.g., cytotoxicity in HEK293 cells) and 19F-NMR for tracking metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.